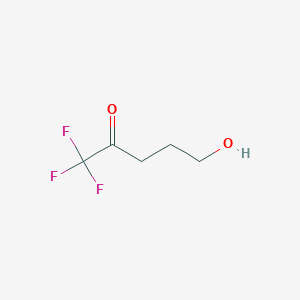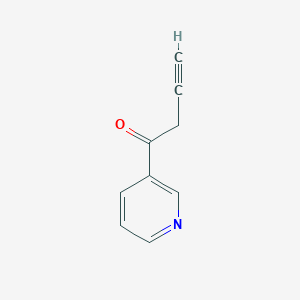
1-(3-Pyridinyl)-3-butyne-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Pyridinyl)-3-butyne-1-one, also known as P3B, is a chemical compound that has attracted attention in scientific research due to its potential applications in the field of drug discovery. P3B is an inhibitor of the enzyme SIRT2, which is involved in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.
Wirkmechanismus
1-(3-Pyridinyl)-3-butyne-1-one inhibits SIRT2 by binding to the enzyme's active site and preventing its deacetylase activity. This leads to an accumulation of acetylated proteins, which can have various effects on cellular processes depending on the specific protein involved.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(3-Pyridinyl)-3-butyne-1-one depend on the specific cellular processes affected by the accumulation of acetylated proteins. In animal models of Parkinson's disease, 1-(3-Pyridinyl)-3-butyne-1-one has been shown to improve motor function and reduce neuroinflammation, likely through its inhibition of SIRT2. In cancer cells, SIRT2 inhibition can lead to cell cycle arrest and apoptosis, which may contribute to 1-(3-Pyridinyl)-3-butyne-1-one's anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Pyridinyl)-3-butyne-1-one in lab experiments is its specificity for SIRT2, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, 1-(3-Pyridinyl)-3-butyne-1-one's potency as an inhibitor may also make it difficult to achieve desired levels of inhibition without causing off-target effects. Additionally, the synthesis of 1-(3-Pyridinyl)-3-butyne-1-one can be complex and time-consuming, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Pyridinyl)-3-butyne-1-one. One area of interest is the development of more potent and selective SIRT2 inhibitors based on the structure of 1-(3-Pyridinyl)-3-butyne-1-one. Additionally, further investigation into the specific cellular processes affected by SIRT2 inhibition could provide insights into the potential therapeutic applications of 1-(3-Pyridinyl)-3-butyne-1-one and related compounds. Finally, studies on the pharmacokinetics and toxicity of 1-(3-Pyridinyl)-3-butyne-1-one in animal models could provide valuable information for the development of potential drug candidates based on this compound.
Synthesemethoden
1-(3-Pyridinyl)-3-butyne-1-one can be synthesized using a multistep process involving the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate, followed by the addition of propargyl bromide and subsequent deprotection of the resulting compound. The purity of the synthesized 1-(3-Pyridinyl)-3-butyne-1-one can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Pyridinyl)-3-butyne-1-one has been shown to have potential applications in the field of drug discovery, particularly for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. SIRT2 inhibition has been shown to have neuroprotective effects, and 1-(3-Pyridinyl)-3-butyne-1-one has been demonstrated to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Additionally, 1-(3-Pyridinyl)-3-butyne-1-one has been shown to have anticancer properties, as SIRT2 inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
113590-54-8 |
|---|---|
Produktname |
1-(3-Pyridinyl)-3-butyne-1-one |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
1-pyridin-3-ylbut-3-yn-1-one |
InChI |
InChI=1S/C9H7NO/c1-2-4-9(11)8-5-3-6-10-7-8/h1,3,5-7H,4H2 |
InChI-Schlüssel |
QUHBKADGOFVMAT-UHFFFAOYSA-N |
SMILES |
C#CCC(=O)C1=CN=CC=C1 |
Kanonische SMILES |
C#CCC(=O)C1=CN=CC=C1 |
Synonyme |
3-Butyn-1-one,1-(3-pyridinyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



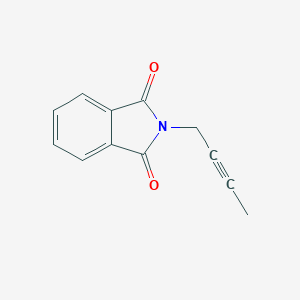
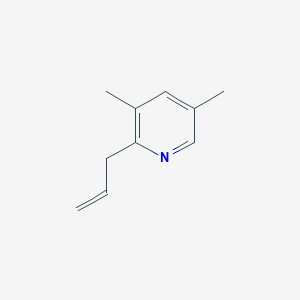
![[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol](/img/structure/B56035.png)
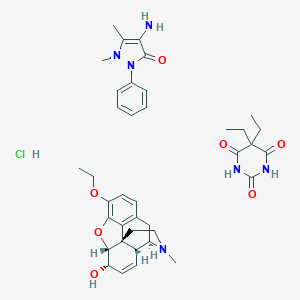
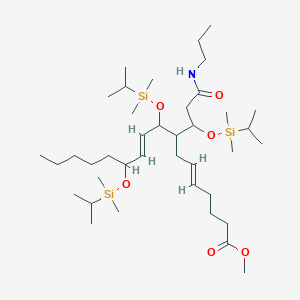
![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)
![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)
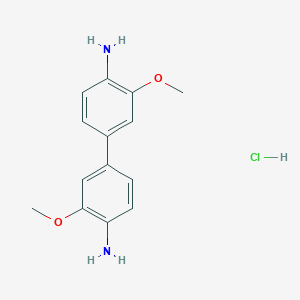
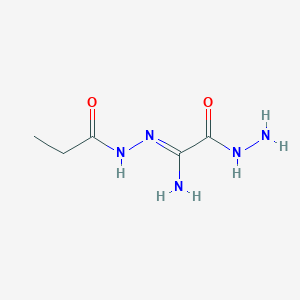
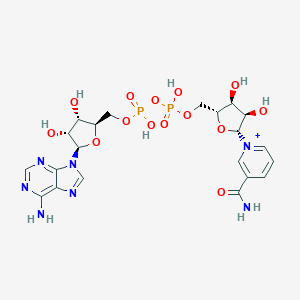
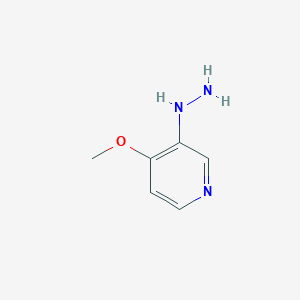
![7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate](/img/structure/B56048.png)
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)
